molecular formula C19H18N2O2 B8676808 1-(8-Methoxy-4-(o-tolylamino)quinolin-3-yl)ethanone CAS No. 115607-60-8

1-(8-Methoxy-4-(o-tolylamino)quinolin-3-yl)ethanone

Cat. No.: B8676808
CAS No.: 115607-60-8
M. Wt: 306.4 g/mol
InChI Key: ZLGHFBJWCWKOHS-UHFFFAOYSA-N
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Description

1-(8-Methoxy-4-(o-tolylamino)quinolin-3-yl)ethanone is a complex organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(8-Methoxy-4-(o-tolylamino)quinolin-3-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

    Amination: The o-tolylamino group is introduced via a nucleophilic aromatic substitution reaction, where o-toluidine reacts with the quinoline derivative.

    Acylation: Finally, the ethanone group is introduced through an acylation reaction using acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(8-Methoxy-4-(o-tolylamino)quinolin-3-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can reduce the carbonyl group to an alcohol.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the quinoline ring and the aromatic amine group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

1-(8-Methoxy-4-(o-tolylamino)quinolin-3-yl)ethanone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential as a fluorescent probe due to its unique structural properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(8-Methoxy-4-(o-tolylamino)quinolin-3-yl)ethanone involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to various biological effects.

    Pathways Involved: It may modulate signaling pathways involved in cell proliferation, apoptosis, or immune response, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound, known for its antimalarial properties.

    8-Methoxyquinoline: A derivative with similar structural features but lacking the o-tolylamino group.

    4-Aminoquinoline: Known for its use in antimalarial drugs like chloroquine.

Uniqueness

1-(8-Methoxy-4-(o-tolylamino)quinolin-3-yl)ethanone is unique due to the presence of both the methoxy and o-tolylamino groups, which confer distinct chemical and biological properties. This combination of functional groups enhances its potential for diverse applications in scientific research and industry.

Properties

CAS No.

115607-60-8

Molecular Formula

C19H18N2O2

Molecular Weight

306.4 g/mol

IUPAC Name

1-[8-methoxy-4-(2-methylanilino)quinolin-3-yl]ethanone

InChI

InChI=1S/C19H18N2O2/c1-12-7-4-5-9-16(12)21-18-14-8-6-10-17(23-3)19(14)20-11-15(18)13(2)22/h4-11H,1-3H3,(H,20,21)

InChI Key

ZLGHFBJWCWKOHS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC2=C3C=CC=C(C3=NC=C2C(=O)C)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of crude 3-acetyl-4-chloro-8-methoxyquinoline (7.9 g) and o-toluidine (2 ml. 19 mmol) in dioxan (150 ml) was heated under reflux with stirring for 2 hours, then cooled and evaporated. Aqueous sodium bicarbonate was added, the mixture extracted with chloroform, and the organic extract dried and evaporated. Recrystallisation from ethyl acetate and then from ethanol gave 3-acetyl-4-(2-methylphenylamino)-8-methoxyquinoline (2.65 g, 44% from 3-acetyl-8-methoxy-4(1H)-quinolone), m.p. 171°-173°.
Quantity
7.9 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

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